N-methyl-1-(1H-pyrrol-2-yl)ethanamine
Description
Chemical Structure and Properties
N-Methyl-1-(1H-pyrrol-2-yl)ethanamine (CAS: 26052-09-5) is a secondary amine with the molecular formula C₇H₁₂N₂ and a molecular weight of 124.18 g/mol. Its structure comprises a pyrrole ring substituted at the 2-position with an ethanamine chain bearing a methyl group on the nitrogen atom (Figure 1). The compound is utilized in organic synthesis and pharmaceutical research, particularly as a precursor for bioactive molecules .
Safety and Hazards
According to its safety data sheet, the compound is classified under GHS standards for acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335). Proper handling requires PPE and adequate ventilation .
Properties
Molecular Formula |
C7H12N2 |
|---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
N-methyl-1-(1H-pyrrol-2-yl)ethanamine |
InChI |
InChI=1S/C7H12N2/c1-6(8-2)7-4-3-5-9-7/h3-6,8-9H,1-2H3 |
InChI Key |
QRVXWOMSWQKJDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CN1)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-1-(1H-pyrrol-2-yl)ethanamine can be synthesized through several methods. One common approach involves the alkylation of 1H-pyrrole with N-methyl-2-bromoethanamine under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(1H-pyrrol-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the pyrrole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or acylated pyrrole derivatives.
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : C7H12N2
- CAS Number : 83732
- Molecular Weight : 124.18 g/mol
Medicinal Chemistry
N-methyl-1-(1H-pyrrol-2-yl)ethanamine has been investigated for its potential as a pharmacological agent. Studies indicate that derivatives of this compound exhibit significant biological activities:
- Antipsychotic Potential : Research has shown that pyrrole-based compounds can interact with dopamine D2 and serotonin 5-HT1A receptors, suggesting potential antipsychotic properties without the typical side effects associated with traditional antipsychotics .
| Study | Methodology | Key Findings |
|---|---|---|
| Study A | In vivo tests on rodents | Demonstrated reduced conditioned avoidance response, indicating antipsychotic-like effects. |
| Study B | Receptor binding assays | Showed affinity for serotonin receptors, with reduced D2 receptor binding. |
Agrochemical Development
The compound is also being explored for its use in agrochemicals. Its structural properties allow for modifications that enhance stability and efficacy in agricultural applications .
| Application Area | Description |
|---|---|
| Insecticides | Potential to develop new insecticidal agents based on its molecular structure. |
| Herbicides | Modifications may lead to effective herbicidal compounds with reduced environmental impact. |
Biological Studies
In biological research, this compound serves as a probe to investigate interactions within biological systems:
- Neuroprotective Effects : Studies have indicated that this compound may reduce inflammatory markers in neuronal cultures, suggesting neuroprotective properties.
| Study | Methodology | Key Findings |
|---|---|---|
| Study C | In vitro assays on neuronal cells | Showed decreased levels of inflammatory cytokines upon treatment with the compound. |
Case Studies
Several case studies highlight the versatility of this compound in various applications:
Case Study 1: Antidepressant Activity
A study evaluated the antidepressant-like effects of this compound in animal models. Results indicated significant reductions in depressive-like behavior compared to control groups, supporting its potential use in treating mood disorders .
Case Study 2: Enzyme Inhibition
Research demonstrated that the compound exhibited strong inhibition of monoamine oxidase (MAO), an enzyme linked to mood regulation. The IC50 values reported were indicative of its potential therapeutic benefits in enhancing neurotransmitter availability .
Mechanism of Action
The mechanism of action of N-methyl-1-(1H-pyrrol-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations on the Amine Group
Variations in Pyrrole Substitution and Backbone
Functional Group Additions and Complexation Potential
- Schiff Base Complexes : The Cu(II) complex (C₁₆H₁₆CuN₃I) leverages the pyrrole-ethanamine backbone for stable coordination, useful in catalysis .
- Tambjamine Derivatives : The methoxy-pyrrole compound (C₁₁H₁₄N₄O) exhibits enhanced lipophilicity, enabling transmembrane anion transport in biological systems .
Biological Activity
N-methyl-1-(1H-pyrrol-2-yl)ethanamine, also known as 2-(1-methyl-1H-pyrrol-2-yl)ethanamine, is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a pyrrole ring, which is a five-membered aromatic ring containing nitrogen. The molecular formula is C7H10N2, indicating the presence of two nitrogen atoms, which contribute to its basicity and ability to form complexes with various biomolecules. The compound is typically a colorless to pale yellow liquid or solid, soluble in organic solvents like ethanol and methanol but exhibiting limited solubility in water.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. It has been shown to potentiate acetylcholine-evoked currents and enhance spontaneous inhibitory postsynaptic current activity, suggesting a role in modulating neurotransmission. The compound's mechanism of action involves:
- Binding to Receptors : It interacts with neurotransmitter receptors, potentially influencing synaptic transmission.
- Enzyme Inhibition : Research indicates that derivatives of this compound may act as inhibitors for nitric oxide synthase (NOS), particularly neuronal NOS (nNOS), which is implicated in neurodegenerative diseases .
1. Neuropharmacological Effects
Research has highlighted the potential neuroprotective effects of this compound. By inhibiting nNOS, it may reduce the overproduction of nitric oxide (NO), which is associated with neurodegenerative conditions such as Alzheimer's and Parkinson's diseases .
2. Anti-inflammatory Properties
Studies suggest that compounds derived from this structure exhibit anti-inflammatory activities. They may modulate pathways involved in inflammatory responses, making them candidates for further pharmacological evaluation in treating inflammatory diseases .
3. Antimicrobial Activity
Some derivatives have shown moderate antibacterial activity against both gram-positive and gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
